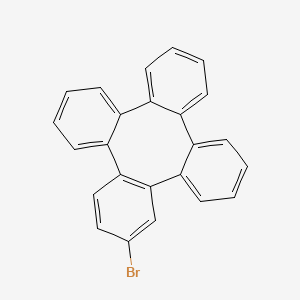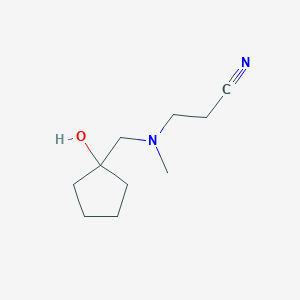
3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile is an organic compound characterized by its unique structure, which includes a cyclopentyl ring, a hydroxyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile typically involves multiple steps, starting with the preparation of the cyclopentyl ring. The hydroxyl group is introduced through a hydroxylation reaction, and the nitrile group is added via a nucleophilic substitution reaction. The final step involves the formation of the amino group through a reductive amination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group may participate in hydrogen bonding, while the nitrile group can act as an electrophile in various biochemical reactions. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
類似化合物との比較
Similar Compounds
- 3-(((1-Hydroxycyclohexyl)methyl)(methyl)amino)propanenitrile
- 3-(((1-Hydroxycyclopentyl)methyl)amino)propane-1,2-diol
Uniqueness
3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
特性
分子式 |
C10H18N2O |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
3-[(1-hydroxycyclopentyl)methyl-methylamino]propanenitrile |
InChI |
InChI=1S/C10H18N2O/c1-12(8-4-7-11)9-10(13)5-2-3-6-10/h13H,2-6,8-9H2,1H3 |
InChIキー |
IAFXWKNGKORPMQ-UHFFFAOYSA-N |
正規SMILES |
CN(CCC#N)CC1(CCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


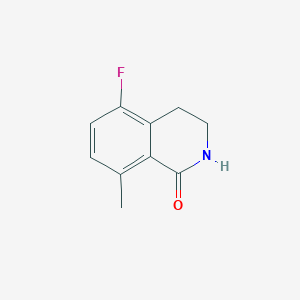
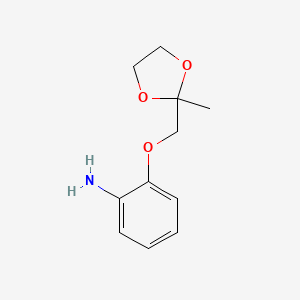
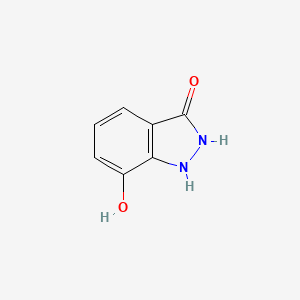
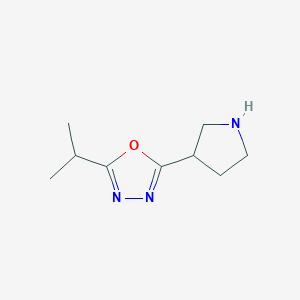
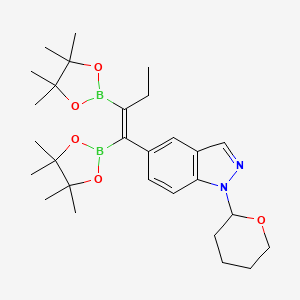
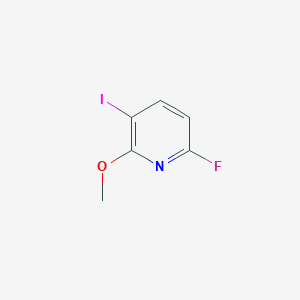
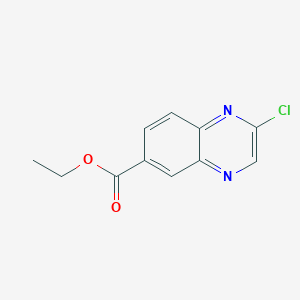
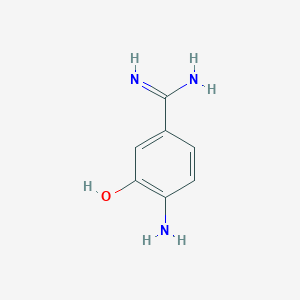
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)
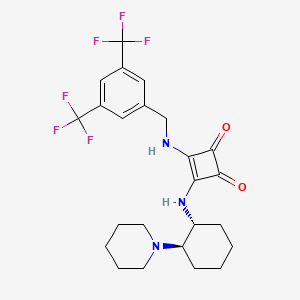
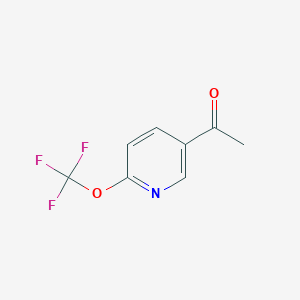
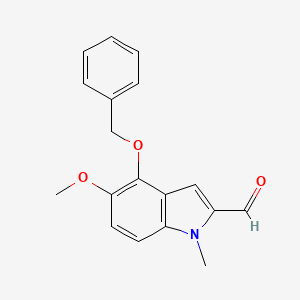
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)
